N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15311346
Molecular Formula: C24H26N2O5S
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5S |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-7-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26N2O5S/c1-3-18-6-4-5-13-26(18)32(29,30)19-10-8-17(9-11-19)25-24(28)23-15-21(27)20-12-7-16(2)14-22(20)31-23/h7-12,14-15,18H,3-6,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | MOBWCFHRJLZEBR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C |
Introduction
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C24H26N2O5S and a molecular weight of 454.5 g/mol . This compound features a chromene core, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals. The sulfonamide functional group attached to a piperidine ring enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry.
Structural Features
The compound's structure includes a chromene ring system, which is a fused benzene and pyran ring structure. The presence of a sulfonamide group and an ethylpiperidine moiety contributes to its potential pharmacological properties. The carboxamide functional group further adds to its chemical reactivity and biological activity.
| Structural Component | Description |
|---|---|
| Chromene Core | Fused benzene and pyran rings |
| Sulfonamide Group | Attached to a piperidine ring |
| Ethylpiperidine Moiety | Enhances biological activity |
| Carboxamide Group | Contributes to chemical reactivity |
Biological Activities
Research indicates that N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activities, including:
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Antimicrobial Properties: The compound has shown potential in inhibiting microbial growth.
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Anti-inflammatory Properties: It may interact with enzymes and receptors involved in inflammation.
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Anticancer Properties: Studies suggest its ability to inhibit certain enzymatic pathways, potentially leading to therapeutic effects in cancer models.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, allowing for efficient production and modification to enhance its properties. The presence of diverse functional groups suggests potential for various chemical transformations, making it versatile in synthetic organic chemistry.
| Synthetic Steps | Description |
|---|---|
| Initial Formation | Chromene core synthesis |
| Sulfonamide Attachment | Piperidine ring integration |
| Carboxamide Formation | Final step in compound synthesis |
Applications and Future Research Directions
Given its unique combination of functional groups, N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has potential applications across multiple fields, including medicinal chemistry and pharmaceutical development. Future research should focus on elucidating its mechanism of action and optimizing its efficacy and safety for clinical applications.
Comparison with Similar Compounds
While several compounds share structural similarities with N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide, its specific combination of functional groups differentiates it from others. For example, compounds like N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide exhibit anticancer activity but lack the sulfonamide and ethylpiperidine moieties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide | Chromene core, sulfonamide, ethylpiperidine | Antimicrobial, anti-inflammatory, anticancer |
| N-(2-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide | Chlorophenyl group | Anticancer |
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